2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
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Description
2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, also known as BZP-NMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Materials Science Applications
Research in materials science has explored the cooperative motion of polar side groups in amorphous polymers, leading to significant findings like the high photoinduced birefringence in copolymers with low azo contents. This demonstrates the compound's potential in reversible optical storage applications, highlighting its importance in the development of advanced materials with tunable optical properties (Meng et al., 1996).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, compounds structurally related to "2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide" have been synthesized and evaluated for their biological activities. For instance, benzimidazoles containing piperazine or morpholine skeletons have shown promising in vitro antioxidant activities and glucosidase inhibitory potential, which could be beneficial in designing new therapeutics (Özil et al., 2018). Additionally, the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent σ1 receptor ligands indicates potential applications in neuropharmacology and the development of treatments for neurological disorders (Huang et al., 2001).
Synthetic Chemistry Applications
In synthetic chemistry, the development of novel synthetic methodologies, such as the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate for oxidative reactions, showcases the compound's relevance in facilitating efficient synthesis and functionalization of organic molecules (Mercadante et al., 2013). These advancements contribute to the broader toolkit available for organic synthesis, enabling the creation of novel compounds with potential applications in various fields.
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPSZQFNKZXFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
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